Home > Products > Screening Compounds P117590 > 2-ethyl-5-({4-[(3-methylpyridin-2-yl)methyl]piperazin-1-yl}carbonyl)pyrimidine
2-ethyl-5-({4-[(3-methylpyridin-2-yl)methyl]piperazin-1-yl}carbonyl)pyrimidine -

2-ethyl-5-({4-[(3-methylpyridin-2-yl)methyl]piperazin-1-yl}carbonyl)pyrimidine

Catalog Number: EVT-4386791
CAS Number:
Molecular Formula: C18H23N5O
Molecular Weight: 325.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

AZD5305

  • Compound Description: AZD5305 is a potent and selective Poly-ADP-ribose-polymerase 1 (PARP1) inhibitor with high selectivity for PARP1 over PARP2 and other PARP family members []. It demonstrates excellent in vivo efficacy in a BRCA mutant HBCx-17 PDX model, good secondary pharmacology, good physicochemical properties, and excellent pharmacokinetics in preclinical species [].
  • Relevance: Although the specific structure of AZD5305 is not provided in the abstract, the paper focuses on the development of PARP1 inhibitors with a common goal of minimizing hematological toxicity []. Given the target compound's potential role as a PARP inhibitor (based on structural similarities to known inhibitors), AZD5305 represents a relevant structurally related compound with desirable pharmacological properties.

3-Amino-5,6,7,8-tetrahydro-2-{4-[4-(quinolin-2-yl)piperazin-1-yl]butyl}quinazolin-4(3H)-one (TZB-30878)

  • Compound Description: TZB-30878 is a novel therapeutic agent with dual activity as a 5-hydroxytryptamine (5-HT)1A receptor agonist and a 5-HT3 receptor antagonist []. It exhibits potential for treating diarrhea-predominant irritable bowel syndrome (d-IBS) by normalizing stress-induced defecation in a rat model [].
  • Relevance: TZB-30878 and the target compound both feature a piperazine ring substituted at the 1-position with an aromatic ring system linked via a short alkyl chain []. This shared structural motif suggests potential similarities in their binding affinities and pharmacological profiles.

3-[(4-Substituted piperazin-1-yl)alkyl]imidazo[2,1-b][1,3]benzothiazol-2(3H)-ones

  • Compound Description: This series of compounds exhibits 5-hydroxytryptamine3 (5-HT3) receptor antagonist activity []. In particular, 3-[2-(4-methylpiperazin-1-yl)ethyl]imidazo[2,1-b][1,3]benzothiazol-2(3H)-one (3b) demonstrated promising 5-HT3 antagonism in guinea pig ileum [].
  • Relevance: These compounds share the core structure of a piperazine ring linked to an aromatic system via an alkyl chain with the target compound, 2-ethyl-5-({4-[(3-methylpyridin-2-yl)methyl]piperazin-1-yl}carbonyl)pyrimidine []. This structural similarity suggests that the target compound might also interact with 5-HT receptors.

Ethyl 7-Methyl-1-(4-nitrophenyl)-5-phenyl-3-(thiophen-2-yl)-1,5-dihydro-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate (7)

  • Compound Description: This compound demonstrated high potency as an antitumor agent against human lung (A-549) and human hepatocellular carcinoma (HepG-2) cell lines in vitro []. It exhibited superior activity compared to the standard antitumor drug Cisplatin [].
  • Relevance: Both this compound and the target compound share a pyrimidine ring as a central scaffold, suggesting potential similarities in their interactions with biological targets and potential antitumor activity for the target compound [].

Properties

Product Name

2-ethyl-5-({4-[(3-methylpyridin-2-yl)methyl]piperazin-1-yl}carbonyl)pyrimidine

IUPAC Name

(2-ethylpyrimidin-5-yl)-[4-[(3-methylpyridin-2-yl)methyl]piperazin-1-yl]methanone

Molecular Formula

C18H23N5O

Molecular Weight

325.4 g/mol

InChI

InChI=1S/C18H23N5O/c1-3-17-20-11-15(12-21-17)18(24)23-9-7-22(8-10-23)13-16-14(2)5-4-6-19-16/h4-6,11-12H,3,7-10,13H2,1-2H3

InChI Key

RRFIZNPJCFDETG-UHFFFAOYSA-N

SMILES

CCC1=NC=C(C=N1)C(=O)N2CCN(CC2)CC3=C(C=CC=N3)C

Canonical SMILES

CCC1=NC=C(C=N1)C(=O)N2CCN(CC2)CC3=C(C=CC=N3)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.